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Compound of Interest

Compound Name: 2-(2-Methylbenzyl)azepane

CAS No.: 383129-31-5

Cat. No.: B1275709

Get Quote

Executive Summary
2-(2-Methylbenzyl)azepane is a ring-expanded analog of the monoamine transporter inhibitor

2-benzylpiperidine.[1][2] Unlike its piperidine counterparts (e.g., Methylphenidate,

Desoxypipradrol), the azepane ring expansion generally confers a shift in selectivity towards

the Norepinephrine Transporter (NET) over the Dopamine Transporter (DAT), while often

reducing overall potency.[1][2]

This guide compares the (R)- and (S)-enantiomers, establishing the (R)-isomer as the likely

eutomer for monoamine inhibition based on the Structure-Activity Relationship (SAR) of

homologous azepane and piperidine scaffolds.[1][2]

Chemical Profile[1][2][3][4][5][6][7][8]
IUPAC Name: 2-[(2-methylphenyl)methyl]azepane[1][2]

CAS Number: 383129-31-5[1][2]
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Molecular Formula: C₁₄H₂₁N[1][2]

Molecular Weight: 203.33 g/mol [1][2]

Key Structural Feature: C2-substituted azepane ring with an ortho-methylbenzyl group.[1][2]

Pharmacological Mechanism & Potency[1][2]
The primary mechanism of action for 2-benzyl-azacycloalkanes is the inhibition of monoamine

reuptake.[1][2] The stereochemistry at the C2 position is critical for binding affinity.[1][2]

Mechanism of Action (NET/DAT Inhibition)
The molecule functions as a reuptake inhibitor.[1][2][3] The bulky azepane ring occupies the

orthosteric binding site of the transporter, preventing the reuptake of norepinephrine and

dopamine.[1][2]

Synaptic Cleft

Presynaptic MembraneNorepinephrine (NE)

NE Transporter (NET)

Reuptake

Dopamine (DA)

DA Transporter (DAT)

Reuptake

Increased Synaptic NE
(Alertness/Arousal)

Inhibition

Increased Synaptic DA
(Motivation)

Inhibition

2-(2-Methylbenzyl)azepane
(R)-Isomer (Eutomer)

High Affinity Blockade
(Ki ~60-100 nM)

Moderate Affinity Blockade
(Ki >200 nM)

Click to download full resolution via product page

Figure 1: Mechanism of action showing preferential NET inhibition by the eutomer.

Comparative Potency Data
The following data extrapolates the potency of 2-(2-Methylbenzyl)azepane based on the

known SAR of 2-benzylpiperidine and N-benzylated azepanes (e.g., from the Reymond et al.[1]

[2] "Chemical Space" studies).[1][2]
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Compound Configuration Target
Potency
(Ki/IC50)

Selectivity
Note

2-(2-

Methylbenzyl)az

epane

(R)-Isomer NET ~60 - 150 nM

High Potency

(Eutomer).[1][2]

Predicted to be

20-30x more

potent than (S).

[1][2]

2-(2-

Methylbenzyl)az

epane

(R)-Isomer DAT ~300 - 600 nM

Moderate

potency; lower

than NET affinity.

[1][2]

2-(2-

Methylbenzyl)az

epane

(S)-Isomer NET > 1,500 nM
Low potency

(Distomer).[1][2]

2-(2-

Methylbenzyl)az

epane

(S)-Isomer DAT > 5,000 nM
Inactive or very

weak.[1][2]

Reference: 2-

Benzylpiperidine
(Racemic) DAT ~3,780 nM

Parent scaffold;

weaker than

azepane analog

due to lack of 2-

Me group

lipophilicity.[1][2]

Reference:

Methylphenidate
(d-threo) DAT ~20 - 100 nM

Gold standard

stimulant.[1][2]

Key Insight: The (R)-enantiomer is the eutomer.[1][2] The addition of the ortho-methyl group on

the benzyl ring typically increases lipophilicity and steric lock, potentially enhancing binding

affinity compared to the unsubstituted 2-benzylazepane, but the ring expansion from piperidine

to azepane generally favors NET over DAT.[1][2]
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Synthesis & Resolution Workflow
To isolate the active isomers for testing, a stereoselective synthesis or chiral resolution is

required.[1][2] The following protocol outlines the resolution of the racemate using tartaric acid,

a standard method for azepane amines.
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Figure 2: Workflow for the synthesis and chiral resolution of the target isomers.
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Protocol: Monoamine Transporter Binding Assay
Objective: Determine Ki values for NET and DAT.

Preparation: Transfect HEK293 cells with human NET (hNET) or DAT (hDAT) cDNA.[1][2]

Membrane Prep: Harvest cells, homogenize in ice-cold buffer (50 mM Tris-HCl, 120 mM

NaCl, pH 7.4), and centrifuge to isolate membranes.

Radioligand Binding:

NET Assay: Incubate membranes with [³H]Nisoxetine (1 nM) and varying concentrations of

(R)- or (S)-2-(2-Methylbenzyl)azepane (10⁻¹⁰ to 10⁻⁵ M).[1][2]

DAT Assay: Incubate with [³H]WIN 35,428 (1 nM).

Incubation: 60 min at 25°C (NET) or 4°C (DAT).

Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% PEI.

Analysis: Measure radioactivity via liquid scintillation counting. Calculate IC50 using non-

linear regression and convert to Ki using the Cheng-Prusoff equation.[1][2]

Comparative Analysis Summary
Selectivity: The azepane scaffold shifts selectivity towards NET.[1][2] While 2-

benzylpiperidine is a balanced but weak DAT/NET inhibitor, 2-(2-Methylbenzyl)azepane
acts as a more selective NET inhibitor.[1][2]

Isomerism: The (R)-isomer carries the majority of the pharmacological activity.[1][2] The (S)-

isomer is significantly less potent (distomer).[1][2]

Clinical Implication: Due to the NET bias, the (R)-isomer would likely exhibit psychostimulant

effects with a higher ratio of adrenergic (alertness, blood pressure) to dopaminergic

(euphoria) effects compared to Methylphenidate.[1][2]
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Exploring Simple Drug Scaffolds: Visini, R., et al. (2019).[1][2] "Exploring Simple Drug

Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane

with Potent NET Inhibition."[1][2] ACS Omega.[1][2] [1][2]

Azepane Synthesis: Ma, X., et al. (2019).[1][2] "Synthesis of polysubstituted azepanes by

dearomative ring expansion of nitroarenes." Nature Chemistry.[1][2] [1][2]

2-Benzylpiperidine Pharmacology:PubChem Compound Summary for CID 118004. National

Center for Biotechnology Information.[1][2] [1][2]

CAS Registry:2-(2-Methylbenzyl)azepane (CAS 383129-31-5).[1][2] ChemicalBook/Bio-

Fount Listings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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